



Forrestiacids K analytical standards and characterization

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Compound of Interest		
Compound Name:	Forrestiacids K	
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Application Notes & Protocols: Forrestiacid K

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacid K is a member of a novel class of [4+2]-type triterpene-diterpene hybrid natural products isolated from the vulnerable conifer Pseudotsuga forrestii.[1] These compounds, including Forrestiacid K, are characterized by a rare bicyclo[2.2.2]octene motif and have demonstrated significant inhibitory activity against ATP-citrate lyase (ACL), a key enzyme in lipid metabolism.[1][2] This makes Forrestiacid K and its analogues promising candidates for further investigation in the context of metabolic disorders such as hyperlipidemia.[2][3][4] These application notes provide an overview of the analytical standards, characterization data, and relevant experimental protocols for Forrestiacid K.

Analytical Standards and Characterization

Establishing well-defined analytical standards is crucial for the consistent and reliable study of Forrestiacid K in research and development. The following data has been synthesized from the characterization of Forrestiacids E-K.[1]

Table 1: Physicochemical and Spectroscopic Data for Forrestiacid K and Related Compounds



Parameter	Forrestiacid J	Forrestiacid K
Molecular Formula	C50H72O5	C ₅₀ H ₇₂ O ₅
Molecular Weight	769.1	769.1
¹ H NMR Data	Data not explicitly provided for individual compounds in the publications.	Data not explicitly provided for individual compounds in the publications.
¹³ C NMR Data	Data not explicitly provided for individual compounds in the publications.	Data not explicitly provided for individual compounds in the publications.
HR-ESI-MS (m/z)	[M + H] ⁺ obs. 769.5399 (calcd. for C ₅₀ H ₇₃ O ₅ , 769.5401)	[M + H] ⁺ obs. 769.5399 (calcd. for C ₅₀ H ₇₃ O ₅ , 769.5401)
UV (MeOH) λ_{max} (log ϵ)	Not specified	Not specified
IR (KBr) ν _{max} (cm ⁻¹)	Not specified	Not specified
Optical Rotation	Not specified	Not specified

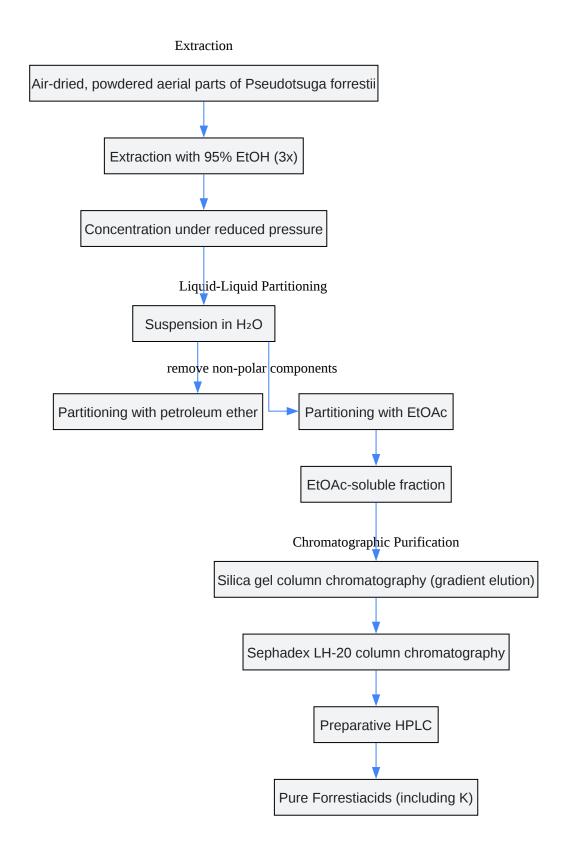
Note: Detailed NMR data for individual Forrestiacids E-K were not available in the reviewed literature. Researchers should perform full NMR spectroscopic analysis (¹H, ¹³C, COSY, HSQC, HMBC) upon isolation or synthesis to establish a definitive standard.

Experimental ProtocolsIsolation and Purification of Forrestiacids

The isolation of Forrestiacids, including Forrestiacid K, is a multi-step process involving extraction and chromatography. The following is a generalized protocol based on the published methodology.[1][2]

Workflow for Isolation and Purification





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Caption: General workflow for the isolation and purification of Forrestiacids.



Methodology:

- Extraction: The air-dried and powdered aerial parts of Pseudotsuga forrestii are extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
- Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially
 partitioned with petroleum ether and ethyl acetate (EtOAc). The EtOAc-soluble fraction,
 containing the Forrestiacids, is collected.
- Chromatographic Purification:
 - The EtOAc-soluble fraction is subjected to silica gel column chromatography using a gradient elution system (e.g., petroleum ether-EtOAc or cyclohexane-acetone).
 - Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., CHCl₃-MeOH, 1:1).
 - Final purification to obtain individual Forrestiacids, such as Forrestiacid K, is achieved using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as methanol-water or acetonitrile-water.

Structural Characterization

The chemical structure of Forrestiacid K was elucidated using a combination of spectroscopic techniques.[1]

Methodology:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired to establish the planar structure and assign proton and carbon signals.
- X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the absolute configuration of the molecule.

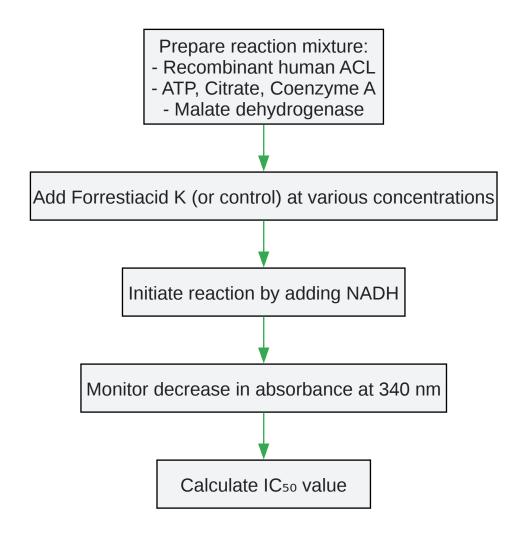


• Electronic Circular Dichroism (ECD): ECD calculations can be used to further confirm the absolute stereochemistry.

Biological Activity Assay: ATP-Citrate Lyase (ACL) Inhibition

Forrestiacids have been identified as inhibitors of ATP-citrate lyase.[1][2] The following protocol outlines a typical in vitro assay to determine the inhibitory activity of Forrestiacid K.

Workflow for ACL Inhibition Assay



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Caption: Workflow for determining the IC50 of Forrestiacid K against ACL.

Methodology:

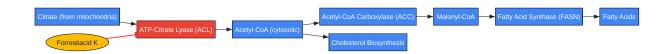


- Reagents: Recombinant human ACL, ATP, citrate, coenzyme A, malate dehydrogenase, NADH, and the test compound (Forrestiacid K). A known ACL inhibitor should be used as a positive control.
- Assay Procedure:
 - In a 96-well plate, combine the reaction buffer, recombinant human ACL, ATP, citrate, coenzyme A, and malate dehydrogenase.
 - Add varying concentrations of Forrestiacid K (or control vehicle/positive control) to the wells.
 - o Pre-incubate the mixture for a defined period.
 - Initiate the reaction by adding NADH.
 - Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to ACL activity.
- Data Analysis: Calculate the percentage of inhibition for each concentration of Forrestiacid K. The IC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Context

Forrestiacid K's therapeutic potential stems from its inhibition of ACL, a critical enzyme in the de novo lipogenesis pathway.

Simplified De Novo Lipogenesis Pathway





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Caption: Inhibition of ACL by Forrestiacid K blocks the production of cytosolic Acetyl-CoA.

By inhibiting ACL, Forrestiacid K reduces the cytosolic pool of acetyl-CoA, which is a fundamental building block for the synthesis of fatty acids and cholesterol.[2] This mechanism of action is what makes ACL a target for therapies aimed at treating metabolic diseases.[4]

Conclusion

Forrestiacid K represents a novel scaffold for the development of ACL inhibitors. The protocols and data presented here provide a foundational resource for researchers engaged in the study of this promising natural product. Further investigation is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

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